2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde
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Overview
Description
2-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-4-METHOXYBENZALDEHYDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
The synthesis of 2-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-4-METHOXYBENZALDEHYDE typically involves multi-step reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methoxybenzaldehyde to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include toluene, ammonia, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-4-METHOXYBENZALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The oxadiazole and benzodiazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-4-METHOXYBENZALDEHYDE stands out due to its unique combination of oxadiazole and benzodiazole rings. Similar compounds include:
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .
Properties
Molecular Formula |
C18H15N5O3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H15N5O3/c1-25-13-7-6-11(10-24)12(8-13)9-23-15-5-3-2-4-14(15)20-18(23)16-17(19)22-26-21-16/h2-8,10H,9H2,1H3,(H2,19,22) |
InChI Key |
DEWSYSCXVFYSTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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